The synthesis of MAK-683 hydrochloride involves several key steps that utilize various chemical reactions, including coupling reactions and cyclization processes. A notable method includes the formation of the triazolo-pyrimidine structure through cyclization reactions involving appropriate precursors. The synthesis pathway typically begins with the preparation of the 5-fluoro-2,3-dihydrobenzofuran derivative, which is then reacted with other components to yield the final compound.
The synthesis has been optimized for yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
MAK-683 hydrochloride features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C₁₄H₁₅ClF₁N₅O, with a molecular weight of approximately 307.76 g/mol.
The structural analysis reveals:
Crystallographic studies may provide detailed insights into the three-dimensional arrangement of atoms within the molecule, aiding in understanding its interaction with biological targets .
MAK-683 hydrochloride undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
In metabolic studies, MAK-683 has shown complex biotransformation pathways involving oxidation and conjugation reactions. These pathways are critical in determining its pharmacokinetic profile and potential metabolites formed during drug metabolism .
MAK-683 hydrochloride acts primarily as an inhibitor of EZH2, a histone methyltransferase involved in trimethylation of histone H3 at lysine 27 (H3K27me3). By inhibiting EZH2 activity, MAK-683 disrupts the transcriptional repression of tumor suppressor genes, leading to reactivation of these genes and subsequent tumor cell apoptosis.
The mechanism involves:
Preclinical studies have demonstrated significant anti-tumor effects in various models, particularly in triple-negative breast cancer cells where EZH2 is often overexpressed .
MAK-683 hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining appropriate dosing regimens for clinical applications .
MAK-683 hydrochloride has promising applications primarily in oncology research:
Additionally, ongoing clinical trials are assessing its efficacy and safety profile in human subjects, aiming to establish it as a viable therapeutic option for patients with specific malignancies .
MAK-683 hydrochloride selectively targets the embryonic ectoderm development subunit of Polycomb Repressive Complex 2 by occupying its histone H3 lysine 27 trimethylation-binding pocket. This binding induces a conformational change that destabilizes the entire Polycomb Repressive Complex 2 assembly. Specifically, MAK-683 mimics the natural interaction between embryonic ectoderm development and the trimethylated lysine residue of histone H3 lysine 27 trimethylation, thereby preventing embryonic ectoderm development from acting as an allosteric activator of enhancer of zeste homolog 2 methyltransferase activity [1] [7].
The disruption occurs through interference with key protein-protein interfaces:
Table 1: Conformational Changes Induced by MAK-683 Binding
Structural Element | Native State | MAK-683 Bound State | Functional Consequence |
---|---|---|---|
Embryonic ectoderm development β-propeller | Stabilized H3K27me3-binding pocket | Occupied by MAK-683 molecule | Loss of H3K27me3 recognition |
Enhancer of zeste homolog 2 SET domain | Catalytically primed | Misfolded active site | Abolished methyltransferase activity |
Embryonic ectoderm development-enhancer of zeste homolog 2 interface | Intact communication | Disrupted allosteric signaling | Decoupling of H3K27me3 feedback loop |
Preclinical studies demonstrate this mechanism achieves profound Polycomb Repressive Complex 2 inhibition across multiple cancer types, including diffuse large B-cell lymphoma and epithelioid sarcoma models, with half-maximal inhibitory concentration values of 26–89 nM across biochemical assays [1] [6]. Unlike catalytic enhancer of zeste homolog 2 inhibitors, MAK-683 maintains efficacy against enhancer of zeste homolog 2 mutant forms that confer resistance to adenosine triphosphate-competitive inhibitors [7].
MAK-683 hydrochloride induces dose-dependent reduction of global histone H3 lysine 27 trimethylation levels by disrupting the positive feedback loop wherein histone H3 lysine 27 trimethylation binding stimulates Polycomb Repressive Complex 2 activity. This epigenetic reprogramming reverses Polycomb Repressive Complex 2-mediated transcriptional silencing of tumor suppressor genes across malignancies [1] [3].
In diffuse large B-cell lymphoma xenograft models, MAK-683 treatment reduced histone H3 lysine 27 trimethylation levels by >80% within 7 days, coinciding with:
Table 2: Transcriptional Changes Following MAK-683 Treatment
Cancer Type | Key Reactivated Genes | Pathway Impact | Functional Outcome |
---|---|---|---|
Diffuse large B-cell lymphoma | CDKN1A, CDKN2B, PUMA | Cell cycle arrest | Tumor growth inhibition |
Epithelioid sarcoma | SMARCB1 target genes | SWItch/Sucrose Non-Fermentable restoration | Differentiation phenotype |
Gastric carcinoma | RUNX3, DKK1 | Wnt pathway suppression | Reduced invasiveness |
The kinetics of epigenetic reprogramming exhibit tumor-type specificity, with hematological malignancies showing more rapid histone H3 lysine 27 trimethylation reduction (24–72 hours) compared to solid tumors (7–14 days) in preclinical models. This correlates with differential sensitivity observed in clinical studies, where lymphoma patients demonstrated earlier and more profound responses [2] [4]. The altered epigenetic landscape ultimately induces tumor growth arrest through simultaneous reactivation of multiple tumor suppressor pathways rather than single-gene effects [3] [10].
MAK-683 hydrochloride (chemical name: N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-8-(2-methylpyridin-3-yl)[1,2,4]triazolo[4,3-c]pyrimidin-5-amine hydrochloride) achieves high-affinity embryonic ectoderm development binding through optimized interactions with the histone H3 lysine 27 trimethylation pocket. X-ray crystallography reveals critical interactions:
These interactions confer exceptional selectivity for embryonic ectoderm development over other WD40 domain-containing proteins, with >200-fold selectivity against structurally related epigenetic readers in biochemical panels. MAK-683's dissociation constant for embryonic ectoderm development (Kd = 4.7 nM) surpasses native histone H3 lysine 27 trimethylation binding affinity (Kd = 3.2 μM) by approximately 680-fold, explaining its potent disruption of the histone H3 lysine 27 trimethylation-embryonic ectoderm development interaction [5] [9].
The compound's physicochemical properties (molecular weight = 376.39 g/mol, calculated partition coefficient = 2.1) enable effective cellular penetration while maintaining specificity. Structure-activity relationship studies leading to MAK-683 development focused on optimizing:
This rational design yielded a compound with balanced polypharmacology avoidance and potent on-target epigenetic modulation, distinguishing it from earlier embryonic ectoderm development inhibitors like embryonic ectoderm development inhibitor-1 that exhibited off-target kinase activity [1].
MAK-683 represents a distinct therapeutic approach within the Polycomb Repressive Complex 2 inhibitor landscape through its allosteric embryonic ectoderm development targeting, contrasting with catalytic enhancer of zeste homolog 2 inhibitors and proteolysis-targeting chimera degraders:
Table 3: Comparative Profile of Polycomb Repressive Complex 2-Targeting Agents
Inhibitor Class | Representative Agents | Target Interaction | Resistance Concerns | Epigenetic Specificity |
---|---|---|---|---|
Embryonic ectoderm development allosteric | MAK-683, APG-5918 | H3K27me3 pocket occupation | Minimal (binds stable WD40 domain) | High (exploits unique EED structural feature) |
Enhancer of zeste homolog 2 catalytic | Tazemetostat, GSK126 | SAM-binding site competition | Common (EZH2 Y641 mutations) | Moderate (SET domain conservation) |
Proteolysis-targeting chimera | EED-targeted degraders | Ternary complex induction | Undetermined (ubiquitin-proteasome dependence) | Variable (depends on warhead selectivity) |
MAK-683's mechanism provides distinctive advantages:
Emerging proteolysis-targeting chimera approaches (e.g., MAK-683-based embryonic ectoderm development degraders) demonstrate complementary mechanisms by inducing complete embryonic ectoderm development removal rather than functional inhibition. However, these bifunctional molecules exhibit more complex pharmacokinetics and potential vulnerability to ubiquitin-proteasome alterations in malignancies [5] [8]. MAK-683 occupies a unique therapeutic niche with its selective, reversible epigenetic modulation suitable for prolonged administration regimens observed in clinical studies for advanced malignancies [2] [4].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9